Scientific Field: Biochemistry
Summary of Application: Guanidine hydrochloride is used to perform absolute quantitation of amyloid-beta (Aß) isoforms in plasma. This is crucial in the study of Alzheimer’s disease, where Aß isoforms play a significant role.
Methods of Application: The specific experimental procedures and technical parameters may vary, but generally involve the use of Guanidine hydrochloride in the extraction and purification process of Aß isoforms from plasma samples.
Results or Outcomes: The outcomes of these experiments provide quantitative data on the levels of different Aß isoforms in plasma, which can be critical in understanding and diagnosing Alzheimer’s disease.
Scientific Field: Molecular Biology
Summary of Application: Guanidine hydrochloride is used in protein carbonylation assays. Protein carbonylation is a marker of oxidative stress in cells and tissues.
Methods of Application: The assay typically involves the reaction of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH) to form a Schiff base, which can be detected and quantified. Guanidine hydrochloride is used to denature the proteins and expose the carbonyl groups for reaction with DNPH.
Results or Outcomes: The results provide a measure of the level of protein carbonylation, which can be used to assess the level of oxidative stress in the sample.
Summary of Application: Guanidine hydrochloride is used for the quantification of glycosaminoglycans (GAG), which are long unbranched polysaccharides consisting of a repeating disaccharide unit.
Methods of Application: The quantification typically involves the extraction of GAGs from the sample using Guanidine hydrochloride, followed by a colorimetric assay to measure the concentration of GAGs.
Results or Outcomes: The results provide a quantitative measure of the concentration of GAGs in the sample, which can be used in the study of various diseases and conditions where GAGs are involved.
Scientific Field: Food Science
Summary of Application: Guanidine hydrochloride is used for the denaturation of cow’s milk allergens. This can be useful in the production of hypoallergenic milk products.
Methods of Application: The milk allergens are denatured by treating the milk with Guanidine hydrochloride, which disrupts the protein structure and reduces their allergenicity.
Results or Outcomes: The results show a reduction in the allergenicity of the milk, making it suitable for consumption by individuals with milk allergies.
Scientific Field: Virology
Summary of Application: Guanidine hydrochloride is used as a control in antiviral screening tests with coxsackievirus B3 (CVB3). CVB3 is a significant human pathogen associated with meningitis, pericarditis, and myocarditis.
Methods of Application: In antiviral screening tests, Guanidine hydrochloride is used as a positive control due to its known antiviral activity against CVB3.
Results or Outcomes: The use of Guanidine hydrochloride as a control allows for the validation of the screening test and the comparison of the antiviral activity of other compounds.
Summary of Application: Guanidine hydrochloride is used in RNA isolation to dissociate nucleoproteins and inhibit RNase. This is crucial in preserving the integrity of the RNA during the extraction process.
Methods of Application: The RNA isolation process typically involves the lysis of cells in the presence of Guanidine hydrochloride, which denatures proteins and inhibits RNase, an enzyme that degrades RNA.
Results or Outcomes: The result is the successful extraction of intact RNA, which can then be used in various downstream applications such as reverse transcription and polymerase chain reaction (PCR).
Summary of Application: Guanidine hydrochloride is used in a storage buffer that inactivates infectious SARS-CoV-2 particles and supports viral RNA stability.
Methods of Application: The storage buffer containing guanidine hydrochloride is used to store samples containing SARS-CoV-2.
Results or Outcomes: The guanidine-hydrochloride-based storage buffer efficiently inactivates infectious SARS-CoV-2 particles and supports viral RNA stability.
Scientific Field: Materials Science
Summary of Application: Guanidine hydrochloride is used in the synthesis of graphitic carbon nitride, a metal-free polymeric semiconductor that has been attracting attention due to its ability to absorb visible light, high thermal and chemical stability, low cost synthesis, etc.
Methods of Application: The synthesis of graphitic carbon nitride is based on the polymerization of guanidine hydrochloride with melamine and guanidine hydrochloride with dicyandiamide.
Summary of Application: Beyond denaturation, Guanidine Hydrochloride is instrumental in renaturing proteins, effectively restoring their active states.
Methods of Application: The specific experimental procedures and technical parameters may vary, but generally involve the use of Guanidine hydrochloride in the renaturation process of proteins.
Results or Outcomes: The outcomes of these experiments provide the restored active states of proteins, which can be critical in understanding and diagnosing various diseases.
Guanidine hydrochloride is the hydrochloride salt of guanidine, a compound with the formula HNC(NH₂)₂. This colorless solid is highly soluble in water and exhibits strong basic properties. It is primarily known for its role as a chaotropic agent, which disrupts the structure of proteins and nucleic acids, making it a valuable tool in biochemical research and applications. Guanidine hydrochloride has a pKₐ of approximately 13.6, indicating its weak acidic nature due to the delocalization of positive charge across its nitrogen atoms .
The mechanism of GuHCl's action as a chaotropic agent is not fully understood, but it likely involves several factors. One key aspect is its ability to disrupt water structure by forming stronger hydrogen bonds with water molecules compared to the hydrogen bonds between water molecules themselves. This weakens the hydrophobic interactions and hydrogen bonds that stabilize protein and nucleic acid structures. Additionally, the positively charged guanidinium group can interact with negatively charged biomolecules, further destabilizing their structures.
In protein refolding studies, GuHCl likely acts by preventing the formation of incorrect intramolecular interactions while allowing the formation of the correct ones during the refolding process.
GuHCl is a potentially harmful compound and should be handled with care. It is irritating to the skin, eyes, and respiratory system.
Additionally, it is used as a catalyst in reactions such as the Mannich reaction, facilitating the formation of β-amino carbonyl compounds under solvent-free conditions .
Guanidine hydrochloride exhibits significant biological activity. It is known to denature proteins at high concentrations (e.g., 6 M), leading to the loss of their secondary structures . Interestingly, at lower concentrations, it can act as a cation activator for enzymes such as tryptophan synthase, enhancing their activity while also modifying conformational states . Furthermore, it has therapeutic applications in treating muscle weakness associated with Eaton-Lambert syndrome by enhancing acetylcholine release at neuromuscular junctions .
The synthesis of guanidine hydrochloride typically involves the reaction of dicyandiamide with ammonium salts, followed by treatment with a base such as sodium methoxide. This two-step process leads to the formation of guanidinium salts, which can then be converted into guanidine hydrochloride through acidification . Alternative methods include condensation reactions involving bis-electrophiles to produce various guanidine derivatives .
Guanidine hydrochloride has diverse applications:
Research indicates that guanidine hydrochloride interacts with various biomolecules, affecting their structure and function. For instance, it alters enzyme activities by changing conformational equilibria, which can modulate reaction rates and specificities . Its chaotropic properties also facilitate the solubilization of hydrophobic molecules, enhancing their bioavailability.
Guanidine hydrochloride shares similarities with several related compounds, each exhibiting unique properties:
Compound | Structure | Key Properties | Unique Aspects |
---|---|---|---|
Urea | (NH₂)₂CO | Denatures proteins but less effective than guanidine hydrochloride | Less chaotropic than guanidine hydrochloride |
Ammonium thiocyanate | NH₄SCN | Strong chaotropic agent | Used for protein denaturation but toxic |
Sodium dodecyl sulfate | C₁₂H₂₅NaO₄S | Anionic surfactant that denatures proteins | Primarily used for membrane protein studies |
Guanidinium thiocyanate | C(NH₂)₃SCN | Similar denaturing effects but different mechanism | More effective in nucleic acid extraction |
Guanidine hydrochloride stands out due to its dual role as both a chaotropic agent and an enzyme activator at low concentrations, making it versatile in both biochemical research and therapeutic contexts .
Irritant